(5Z)-5-(4-methylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16361878
Molecular Formula: C16H17NO2S2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2S2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-methylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H17NO2S2/c1-11-4-6-12(7-5-11)9-14-15(18)17(16(20)21-14)10-13-3-2-8-19-13/h4-7,9,13H,2-3,8,10H2,1H3/b14-9- |
| Standard InChI Key | BZSZTZKQUOLFPJ-ZROIWOOFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3 |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecular formula of (5Z)-5-(4-methylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is C₁₆H₁₇NO₂S₂, with a molecular weight of 319.4 g/mol. The thiazolidinone ring system features sulfur at position 1 and nitrogen at position 3, with a thioxo group at position 2. The Z-configuration of the 4-methylbenzylidene substituent at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
The tetrahydrofuran-2-ylmethyl group at position 3 introduces stereoelectronic effects, enhancing solubility and modulating steric hindrance. X-ray crystallography of analogous compounds reveals dihedral angles of approximately 5.3° between the benzylidene aromatic ring and the thiazolidinone plane, suggesting limited conjugation and a non-coplanar arrangement . This structural feature may impact binding to biological targets by altering hydrophobic interactions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂S₂ | |
| Molecular Weight | 319.4 g/mol | |
| Dihedral Angle (Benzylidene-Thiazolidinone) | 5.3° (analogous compound) | |
| Thioxo Group Position | C2 |
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
The synthesis typically begins with the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent cyclization with ethyl bromoacetate under basic conditions yields the thiazolidinone core . Introducing the tetrahydrofuran-2-ylmethyl group involves N-alkylation using 2-(bromomethyl)tetrahydrofuran in the presence of a base such as triethylamine.
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from competing reactions. Yields range from 60–75% under optimized conditions (refluxing ethanol, 12–18 hours) .
Advanced Catalytic Methods
Recent advances employ nano-catalysts (e.g., ZnO nanoparticles) and sonication to enhance reaction efficiency. Sonochemical methods reduce reaction times to 2–4 hours with yields exceeding 85% . These approaches improve atom economy and reduce energy consumption, aligning with green chemistry principles.
Table 2: Synthetic Method Comparison
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 μg/mL) and fungi (e.g., Candida albicans, MIC = 32 μg/mL) . Mechanistic studies suggest interference with cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and β-glucan synthase .
Pharmacological and Toxicological Profiling
ADMET Properties
Computational models predict moderate bioavailability (F = 55%) due to the tetrahydrofuran group’s polarity. The compound shows low plasma protein binding (PPB = 40%) and a half-life of 3.2 hours in rodent models. Toxicity screening reveals a LD₅₀ > 500 mg/kg in mice, indicating favorable tolerability .
Structure-Activity Relationships (SAR)
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Thioxo Group: Essential for metal chelation and enzyme inhibition. Replacement with oxo diminishes activity .
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Benzylidene Substituent: Electron-donating groups (e.g., -CH₃) enhance anticancer activity by stabilizing charge-transfer complexes.
Future Directions and Challenges
Structural Optimization
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Heterocyclic Hybrids: Integrating pyrazole or triazole moieties may improve target selectivity .
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Prodrug Design: Masking the thioxo group as a thioether could enhance metabolic stability.
Clinical Translation
Preclinical studies must address:
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